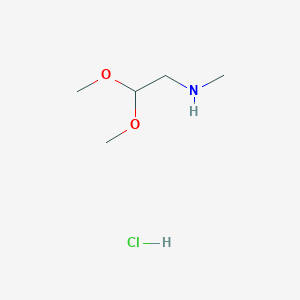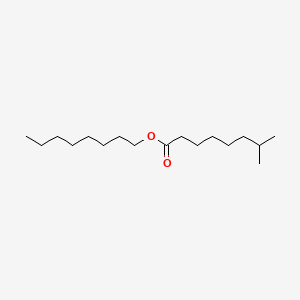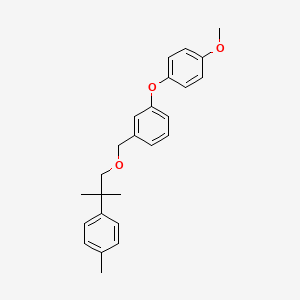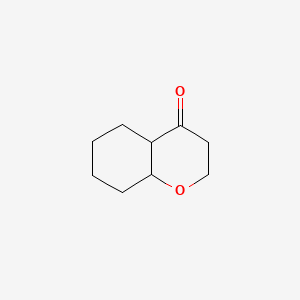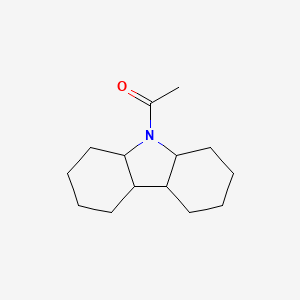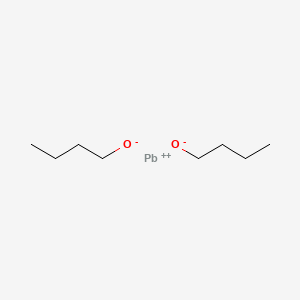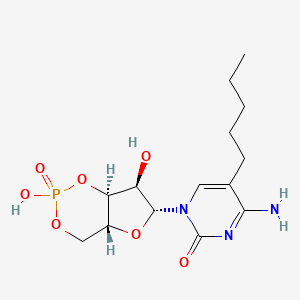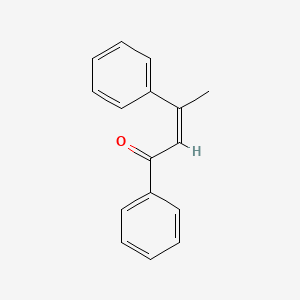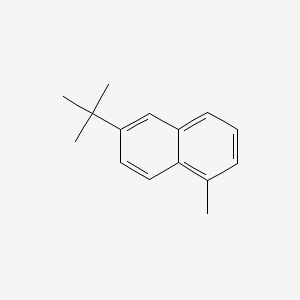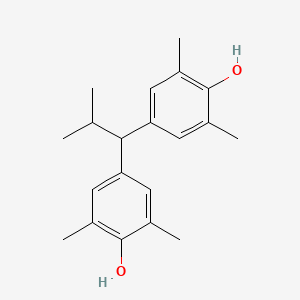
5'-Chloro-2'-methyl-2-hydroxy-5-nitrobenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is an organic compound with a complex structure that includes a chloro group, a methyl group, a hydroxy group, and a nitro group attached to a benzanilide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide typically involves multiple steps, starting with the preparation of the benzanilide core. One common method involves the nitration of a suitable precursor, followed by chlorination and methylation reactions. The hydroxy group is introduced through a hydroxylation reaction. Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, thionyl chloride for chlorination, and methyl iodide for methylation.
Industrial Production Methods
In an industrial setting, the production of 5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzanilide derivatives.
Wissenschaftliche Forschungsanwendungen
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The chloro and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-Chloro-2’-methoxy-3-nitrobenzanilide
- 2-Chloro-2’-hydroxy-5’-nitrobenzanilide
- 5-Methyl-2-hydroxy-3-nitrochalcones
Uniqueness
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
213460-65-2 |
|---|---|
Molekularformel |
C14H11ClN2O4 |
Molekulargewicht |
306.70 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-2-3-9(15)6-12(8)16-14(19)11-7-10(17(20)21)4-5-13(11)18/h2-7,18H,1H3,(H,16,19) |
InChI-Schlüssel |
QRWWBYYTIFNFJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
